molecular formula C17H20N6O3 B2961435 (E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 375363-65-8

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2961435
CAS No.: 375363-65-8
M. Wt: 356.386
InChI Key: UMWFNMIWPVFOJA-VCHYOVAHSA-N
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Description

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 1, 3, 7, and 8 of the purine core. The molecule features:

  • 1,3-dimethyl groups on the purine ring, enhancing steric stability and modulating electronic properties.
  • 7-ethyl substitution, which may influence lipophilicity and metabolic stability.
  • 8-(4-methoxybenzylidene)hydrazinyl moiety, a planar aromatic system with a methoxy group capable of hydrogen bonding and π-π interactions.

Properties

IUPAC Name

7-ethyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-5-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-10-11-6-8-12(26-4)9-7-11/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWFNMIWPVFOJA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family, notable for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a purine core structure with specific substituents that may influence its biological activity. The presence of the hydrazinyl and methoxybenzylidene groups is particularly significant for its interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Viability Assays : In vitro tests on various cancer cell lines (e.g., HepG2 and MCF-7) demonstrated that the compound exhibits significant cytotoxicity. For instance, it induced apoptosis in HepG2 cells with a notable increase in early and late apoptotic cells compared to controls .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound causes cell cycle arrest at the G0/G1 phase and increases caspase-3 activity, indicating its role in apoptosis induction. Specifically, caspase-3 activation was observed to be significantly higher in treated cells compared to untreated controls .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in cancer progression:

  • Enzymatic Assays : Studies indicate that similar compounds within the purine series can inhibit key enzymes associated with tumor growth. For example, they may target pathways involving KRAS mutations and other oncogenic signals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundEthyl and methoxybenzylidene substituentsSignificant anticancer activity
8-(sec-butyl)-1H-purine-2,6(3H,7H)-dionesec-butyl groupPotential enzyme inhibition
7-Benzyl-1H-purine-2,6(3H,7H)-dioneBenzyl substituentAntitumor properties

This table illustrates how variations in substituents can lead to differences in biological efficacy.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Antitumor Efficacy : A study demonstrated that a structurally similar compound showed a significant reduction in cell viability across multiple cancer cell lines. The results indicated that these compounds could be developed further as potential therapeutic agents against cancers such as hepatocellular carcinoma .
  • Caspase Activation : Another research effort focused on measuring caspase levels after treatment with purine derivatives. The findings indicated that compounds similar to this compound significantly activated apoptotic pathways through caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis

Key structural variations among similar compounds include modifications to the hydrazinyl side chain, alkyl groups at N1/N3/N7, and aromatic substituents. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features Reference
(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6-dione (Target) 1,3-dimethyl; 7-ethyl; 8-(4-methoxybenzylidene) C₁₉H₂₁N₆O₄ 397.41 g/mol Methoxy group enhances lipophilicity; potential for H-bonding via hydrazine.
(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethylpurine-2,6-dione 8-(4-ethoxybenzylidene) C₂₀H₂₃N₆O₄ 411.44 g/mol Ethoxy group increases steric bulk and electron-donating capacity vs. methoxy.
(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione 7-(2-hydroxypropyl); 8-(4-hydroxybenzylidene) C₁₆H₁₈N₆O₄ 358.35 g/mol Hydroxy groups improve solubility; may form stronger H-bonds.
(E)-1-allyl-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6-dione 1-allyl; 8-(3-methoxy-4-hydroxybenzylidene) C₁₈H₂₀N₆O₄ 384.40 g/mol Allyl group introduces reactivity; mixed methoxy/hydroxy enhances polarity.
3-Desmethyl Istradefylline (Styryl-substituted analog) 8-styryl; 1,3-diethyl; 7-methyl C₂₂H₂₅N₅O₄ 423.47 g/mol Styryl group enables π-stacking; diethyl groups boost lipophilicity.

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